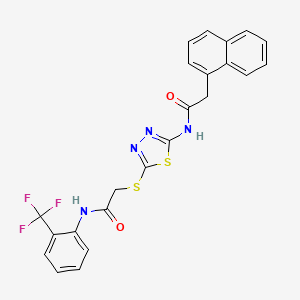
2-(naphthalen-1-yl)-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(naphthalen-1-yl)-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C23H17F3N4O2S2 and its molecular weight is 502.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(naphthalen-1-yl)-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic derivative that combines a naphthalene moiety with a 1,3,4-thiadiazole ring. This compound is of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research.
Antiviral Activity
Research indicates that compounds with a thiadiazole moiety often exhibit antiviral properties. For instance, derivatives of 1,3,4-thiadiazole have shown moderate to high activity against HIV strains, with some compounds achieving effective concentrations as low as 0.96μg/mL for HIV-1 . The introduction of electron-withdrawing groups like trifluoromethyl enhances antiviral potency due to increased electron density on the aromatic system, which facilitates interaction with viral targets .
Antimicrobial Activity
Compounds containing thiadiazole rings have also been studied for their antimicrobial properties. A study on similar derivatives showed that they possess significant antibacterial activity against various strains of bacteria. The presence of the naphthalene group may contribute to this activity by enhancing membrane permeability or by acting synergistically with other pharmacophores .
Antitumor Activity
The compound's potential as an antitumor agent is supported by studies indicating that thiadiazole derivatives can induce apoptosis in cancer cells. For example, certain structural modifications have been linked to increased cytotoxicity against cancer cell lines . The mechanism often involves the inhibition of key enzymes involved in cell proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Electron-withdrawing groups : Enhancements in activity have been noted when trifluoromethyl or other electron-withdrawing groups are present on the phenyl ring.
- Substituent position : The position of substituents on the naphthalene and thiadiazole rings significantly affects potency. Studies suggest that certain configurations lead to improved binding affinities to target proteins .
Case Studies and Research Findings
Propiedades
IUPAC Name |
2-naphthalen-1-yl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N4O2S2/c24-23(25,26)17-10-3-4-11-18(17)27-20(32)13-33-22-30-29-21(34-22)28-19(31)12-15-8-5-7-14-6-1-2-9-16(14)15/h1-11H,12-13H2,(H,27,32)(H,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZURILKVJOSTRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













